molecular formula C14H14N2OS B262317 6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile

6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile

Cat. No. B262317
M. Wt: 258.34 g/mol
InChI Key: DJMXKXCQLFIEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells (Zhang et al., 2014). It has also been suggested that it inhibits the activity of certain enzymes that are involved in the production of inflammatory mediators, thereby reducing inflammation (Zhang et al., 2015).
Biochemical and Physiological Effects
6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells (Zhang et al., 2014). Moreover, it has been shown to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, in cells stimulated with lipopolysaccharide (Zhang et al., 2015). Additionally, it has been found to reduce oxidative stress and increase the activity of antioxidant enzymes in cells (Zhang et al., 2016).

Advantages and Limitations for Lab Experiments

6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab using the multistep process described above. Moreover, it has been extensively studied for its potential applications in various scientific research fields, which makes it a well-characterized compound. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile. One potential direction is to study its effects on other types of cancer cells and in combination with other anticancer drugs. Another direction is to investigate its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Moreover, it would be interesting to study its effects on the central nervous system and its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets.
Conclusion
In conclusion, 6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, which will pave the way for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile involves a multistep process that includes the reaction of 2-chloro-6-methoxyquinoline with propyl mercaptan to obtain 2-(propylsulfanyl)-6-methoxyquinoline. The latter compound is then reacted with cyanogen bromide to form 6-(methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile. The yield of the final product is typically around 50-60% (Zhang et al., 2014).

Scientific Research Applications

6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo (Zhang et al., 2014). Moreover, it has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases (Zhang et al., 2015). Additionally, it has been studied for its potential applications in the development of new drugs for the treatment of Alzheimer's disease (Zhang et al., 2016).

properties

Product Name

6-(Methyloxy)-2-(propylsulfanyl)quinoline-3-carbonitrile

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

6-methoxy-2-propylsulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C14H14N2OS/c1-3-6-18-14-11(9-15)7-10-8-12(17-2)4-5-13(10)16-14/h4-5,7-8H,3,6H2,1-2H3

InChI Key

DJMXKXCQLFIEBS-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C=C(C=C2)OC)C=C1C#N

Canonical SMILES

CCCSC1=C(C=C2C=C(C=CC2=N1)OC)C#N

Origin of Product

United States

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